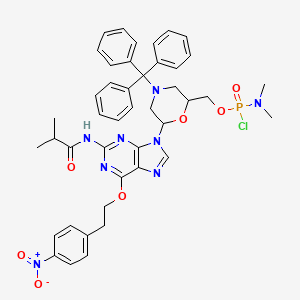

Morpholino o6-(p-nitrophenethyl) g monomer

Description

Classification and Role of Morpholino Monomers in Antisense Oligonucleotide Design

Morpholino monomers are the fundamental units used to construct Morpholino oligomers, also known as phosphorodiamidate morpholino oligomers (PMOs). wikipedia.org These oligomers are classified as nucleic acid analogs or, more broadly, as antisense oligonucleotides. evitachem.comwikipedia.org Unlike natural nucleic acids, which have a backbone of sugar rings linked by phosphodiester bonds, Morpholinos feature a backbone of methylenemorpholine rings connected by non-ionic phosphorodiamidate linkages. wikipedia.orggene-tools.com This altered backbone is a defining characteristic, rendering Morpholinos resistant to degradation by cellular enzymes like nucleases, which contributes to their high stability in biological systems. gene-tools.comnih.govnih.gov

The primary role of Morpholino oligomers in antisense design is to modify gene expression by sterically blocking specific sequences of ribonucleic acid (RNA). wikipedia.orggene-tools.com They operate through a mechanism distinct from other antisense technologies like siRNA or phosphorothioates, which typically trigger the enzymatic degradation of their target mRNA. wikipedia.orggene-tools.com Instead, a Morpholino oligomer binds with high affinity and specificity to its complementary sequence on an RNA molecule, physically obstructing the cellular machinery that needs to access that site. gene-tools.com This steric hindrance can be used to:

Block mRNA Translation: By binding to the 5' untranslated region (5'-UTR) or near the start codon of an mRNA transcript, a Morpholino can prevent the assembly of the ribosome, thereby knocking down the expression of the encoded protein. gene-tools.com

Modify Pre-mRNA Splicing: Targeting splice junctions or regulatory sites within a pre-mRNA can alter the splicing pattern, leading to the exclusion or inclusion of specific exons. This can be used to correct splicing defects or to produce a non-functional protein variant.

Inhibit microRNA (miRNA) Activity: Morpholinos can bind to mature miRNAs or their target sites on mRNA, effectively blocking the miRNA-mediated regulation of gene expression. gene-tools.com

This ability to knock down the function of specific genes makes Morpholinos invaluable research tools for reverse genetics, allowing scientists to elucidate the function of a particular gene or protein in model organisms like zebrafish and frogs. wikipedia.orgnih.gov Furthermore, their stability, high specificity, and predictable activity have positioned them as promising candidates for therapeutic development against a range of genetic and infectious diseases. gene-tools.comnih.gov

Table 1: Comparison of Antisense Oligonucleotide Technologies

| Technology | Backbone Structure | Mechanism of Action | Stability |

|---|---|---|---|

| Morpholinos (PMOs) | Methylenemorpholine rings with phosphorodiamidate linkages | Steric hindrance of translation or splicing wikipedia.orggene-tools.com | High (nuclease resistant) gene-tools.com |

| siRNA (Small interfering RNA) | Ribose with phosphodiester bonds | RNA-induced silencing complex (RISC) mediated mRNA degradation wikipedia.org | Moderate |

| Phosphorothioate (B77711) DNA (S-DNA) | Deoxyribose with phosphorothioate linkages | RNase H-mediated mRNA degradation | Low to Moderate |

The Strategic Importance of Guanine (B1146940) Protection in Morpholino Oligomer Synthesis

The chemical synthesis of oligonucleotides, including Morpholinos, is a stepwise process that involves the sequential coupling of monomer subunits to a growing chain. During this process, the functional groups on the nucleobases that are not involved in the coupling reaction must be temporarily masked with protecting groups to prevent undesirable side reactions. springernature.com For the guanine base, protection is particularly critical.

The guanine nucleobase has a reactive exocyclic oxygen atom at the O6 position. google.com If left unprotected during synthesis, this O6 oxygen can react with the activated phosphoramidite (B1245037) monomers intended for chain elongation. nih.gov This side reaction, known as O6-phosphitylation, leads to the formation of branched oligomer impurities. google.comnih.gov These modified guanine sites are unstable and can subsequently lead to depurination (loss of the guanine base) and cleavage of the oligomer backbone. researchgate.net

The strategic importance of protecting the O6-guanine position during Morpholino oligomer synthesis is therefore multifaceted:

Prevention of Side Reactions: It eliminates the possibility of O6 modification, ensuring that the phosphorodiamidate linkage forms correctly between the intended monomer subunits. google.com

Improved Solubility and Coupling Efficiency: The introduction of certain protecting groups, which are often non-polar, can increase the solubility of the guanine morpholino monomer in the organic solvents used for synthesis. thieme-connect.com This improved solubility is critical for achieving efficient and reliable coupling reactions. researchgate.netthieme-connect.com

Historical and Contemporary Context of O6-Protecting Groups in Nucleotide Chemistry

The challenge of guanine O6 side reactions is not unique to Morpholino synthesis but has been a long-standing issue in the broader field of oligonucleotide chemistry since the development of the phosphoramidite method. nih.govresearchgate.net Historically, various protecting groups were developed to block the O6-position of deoxyguanosine and ribonucleoside monomers for the synthesis of DNA and RNA. researchgate.net

Early efforts in standard oligonucleotide synthesis identified several groups capable of protecting the O6-position. The p-nitrophenylethyl (NPE) group was recognized as an effective protecting group for the O6-position in ribonucleotide synthesis, while groups like the 2-cyanoethyl group were used for deoxyribonucleotides. researchgate.netnih.gov These groups were designed to be stable throughout the iterative cycles of the synthesis but removable under specific conditions at the end of the process without damaging the newly formed oligonucleotide. springernature.com

However, the specific chemical environment and reaction conditions of phosphorodiamidate morpholino oligomer (PMO) synthesis presented unique challenges. google.com Protecting group strategies that were successful for conventional oligonucleotide synthesis were not always directly transferable or effective for PMO synthesis. google.com This necessitated the exploration of new or adapted protecting groups that met several stringent criteria: stability during subunit activation and purification, lack of reactivity with the morpholino amine, clean coupling, and efficient removal without generating new impurities. google.com

In the contemporary context of Morpholino synthesis, several O6-protecting groups have been evaluated to improve the preparation of guanosine-rich oligomers. thieme-connect.com Alongside the p-nitrophenethyl (NPE) group, researchers have investigated others such as p-methoxybenzyl alcohol and trimethylsilylethyl groups. researchgate.netthieme-connect.com The selection of a protecting group can influence not only the prevention of side reactions but also the physical properties of the monomer, such as its solubility and coupling efficiency. researchgate.netthieme-connect.com The p-nitrophenethyl group remains a significant and widely used protecting group in this context, as demonstrated by its incorporation into commercially available monomers like Morpholino O6-(p-nitrophenethyl) G monomer, underscoring its reliability and effectiveness in the specialized chemistry of Morpholino oligomer production. evitachem.combiosynth.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym | Role / Context |

|---|---|---|

| Morpholino O6-(p-nitrophenethyl) guanine monomer | O6-NPE-N2-iBu protected G PMO Monomer | The subject chemical compound; a building block for PMO synthesis. evitachem.com |

| Phosphorodiamidate Morpholino Oligomer | PMO wikipedia.org | The final polymer synthesized from monomers; an antisense agent. wikipedia.org |

| Guanine | G | A nucleobase, a core component of the monomer. wikipedia.org |

| p-nitrophenethyl | NPE researchgate.net | A protecting group for the O6 position of guanine. evitachem.com |

| Deoxyribonucleic Acid | DNA | Natural genetic material, used for comparison. wikipedia.org |

| Ribonucleic Acid | RNA | Natural genetic material, the target of Morpholinos. wikipedia.org |

| Small interfering RNA | siRNA | A class of antisense oligonucleotides used for comparison. wikipedia.org |

| Phosphorothioate DNA | S-DNA | A class of antisense oligonucleotides used for comparison. |

| 2-cyanoethyl | An O6-protecting group used in DNA synthesis. researchgate.netnih.gov | |

| p-methoxybenzyl alcohol | An O6-protecting group evaluated for Morpholino synthesis. thieme-connect.com |

Structure

2D Structure

Properties

IUPAC Name |

N-[9-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-6-[2-(4-nitrophenyl)ethoxy]purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H46ClN8O7P/c1-30(2)40(53)47-42-46-39-38(41(48-42)57-25-24-31-20-22-35(23-21-31)52(54)55)45-29-51(39)37-27-50(26-36(59-37)28-58-60(44,56)49(3)4)43(32-14-8-5-9-15-32,33-16-10-6-11-17-33)34-18-12-7-13-19-34/h5-23,29-30,36-37H,24-28H2,1-4H3,(H,46,47,48,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHZVPMCAUKPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2C4CN(CC(O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H46ClN8O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

853.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Morpholino O6 P Nitrophenethyl Guanine Monomer and Its Oligomers

Precursor Synthesis and Morpholino Ring Formation

The formation of the core morpholino scaffold is a critical step in the synthesis of the monomer. Two primary pathways have been established: derivatization from ribonucleosides and approaches utilizing enantiopure glycidol.

A well-established method for preparing morpholino monomers begins with ribonucleosides. nih.gov This approach, based on a modified Summerton protocol, involves a sequence of reactions to transform the ribose sugar into the morpholino ring. The key steps include:

Periodate Cleavage: The cis-diol of the ribose ring is cleaved using an oxidizing agent like sodium periodate, opening the ring.

Schiff Base Formation: The resulting dialdehyde reacts with an amine to form a Schiff base.

Reduction: The intermediate is then reduced to form the stable morpholino ring structure. nih.gov

This pathway allows for the synthesis of the four primary morpholino monomers (A, T, G, and C). nih.gov The exocyclic amines of the nucleobases are protected to prevent side reactions during the synthesis. nih.govnih.gov

An alternative and versatile strategy for synthesizing morpholino nucleosides starts from enantiopure glycidol. rsc.orgrsc.orgresearchgate.netscispace.com This method provides access to optically pure morpholino monomers through a convergent synthesis. rsc.orgscispace.com The key intermediate is a 6-hydroxymethyl-morpholine acetal, which is synthesized via the oxirane ring opening of optically pure glycidol. rsc.orgrsc.orgscispace.com

The synthesis proceeds through the following key steps:

Ring Opening: The epoxide ring of enantiopure (R)-glycidol is opened by a nucleophile such as N-nosyl 2,2-dimethoxyethanamine. scispace.com

Cyclization: A tandem O-benzoylation/ring-closure sequence yields the desired 6-hydroxymethyl-morpholine acetal. rsc.orgscispace.com

Glycosylation: The acetal is then condensed with a nucleobase under Lewis acid-catalyzed conditions to form the final morpholino nucleoside. rsc.orgrsc.orgscispace.com

This approach is advantageous as it utilizes readily available building blocks and allows for the diversification of optically pure morpholino monomers in good yields. rsc.orgrsc.org The stereochemistry of the final product is directly related to the geometry of the starting glycidol. scispace.com

| Approach | Starting Material | Key Steps | Advantages |

| Ribonucleoside Derivatization | Ribonucleosides | Periodate cleavage, Schiff base formation, Reduction | Utilizes standard nucleoside chemistry |

| Enantiopure Glycidol-Based | Enantiopure Glycidol | Oxirane ring opening, Tandem O-benzoylation/ring-closure, Lewis acid-catalyzed glycosylation | Access to diverse, optically pure monomers; Utilizes readily available building blocks |

The p-Nitrophenethyl (NPE) Protecting Group: Elucidation of its Role at the Guanine (B1146940) O6-Position

The guanine nucleobase possesses a reactive O6 lactam function that can lead to side reactions during oligonucleotide synthesis. umich.eduresearchgate.net Protection of this position is therefore critical for efficient and high-fidelity synthesis of guanine-containing morpholino oligomers. researchgate.netgoogle.com The 2-(p-nitrophenethyl) (NPE) group has emerged as a highly effective protecting group for the O6 position of guanine. springernature.comnih.govgoogleapis.com

The O6 position of guanine is nucleophilic and can react with phosphitylating agents used in oligomer synthesis. umich.edu This can lead to the formation of O6-phosphitylated guanine, which can undergo subsequent side reactions, including depurination, ultimately resulting in chain cleavage and a reduction in the yield of the desired full-length oligomer. umich.edu

By protecting the O6 position with the NPE group, these side reactions are effectively prevented. researchgate.netgoogle.com This protection is crucial for the synthesis of phosphorodiamidate morpholino oligomers (PMOs), where the use of doubly protected guanine morpholino subunits (with both N2 and O6 protection) leads to significantly higher purity and yield compared to syntheses using only N2-protected guanine monomers. google.com The presence of the unprotected O6 oxygen in singly protected guanine monomers is believed to be a primary cause of by-product formation. google.com

The introduction of the p-nitrophenethyl group at the O6 position of guanosine can be efficiently achieved through the Mitsunobu reaction. researchgate.net This reaction involves the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to activate the O6 position for nucleophilic attack by p-nitrophenethyl alcohol.

Another established method involves the sulfonylation of the O6 position followed by displacement with the corresponding alcohol. The use of the NPE group as a versatile blocking group for phosphate and aglycone protection in nucleosides and nucleotides has been extensively studied. springernature.comgoogleapis.com It provides a universal strategy for protecting the O6 position of guanine during solid-phase synthesis. nih.gov

| Reaction | Reagents | Key Features |

| Mitsunobu Reaction | p-Nitrophenethyl alcohol, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3) | Efficient introduction of the NPE group at the O6 position. |

| Sulfonylation/Displacement | Sulfonylating agent (e.g., triisopropylbenzenesulfonyl chloride), p-Nitrophenethyl alcohol | Two-step process for introducing the NPE group. |

A key advantage of the NPE protecting group is its stability under the conditions used for oligomer assembly and its facile removal under specific, non-nucleophilic basic conditions. umich.edu The standard reagent for the deprotection of the NPE group is the strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). umich.edursc.org

The deprotection proceeds via a β-elimination mechanism. The electron-withdrawing nitro group on the phenyl ring increases the acidity of the benzylic protons, facilitating their abstraction by DBU. This initiates an elimination reaction that cleaves the protecting group from the O6 position of guanine.

To prevent potential side reactions from the byproducts of the deprotection, such as the formation of polymeric 2-nitrostyrene derivatives that can react with the deprotected oligonucleotide, a nucleophilic scavenger is often added to the deprotection solution. rsc.orgresearchgate.net Thymine has been shown to be an effective scavenger for this purpose. researchgate.net A two-step deprotection protocol, involving an initial treatment with DBU in pyridine followed by a second treatment with DBU in an ethanol/pyridine mixture, has also been developed for efficient removal of the NPE group and cleavage of the oligomer from the solid support. oup.com An alternative deprotection cocktail consisting of tetramethylguanidine and 2-nitrobenzaldoxine has also been reported. glenresearch.com

| Deprotection Reagent | Conditions | Notes |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Anhydrous pyridine or other aprotic solvents | A nucleophilic scavenger (e.g., thymine) is often added. researchgate.net |

| Tetramethylguanidine / 2-nitrobenzaldoxine | Water/dioxane mixture at elevated temperature | Alternative to DBU-based deprotection. glenresearch.com |

Comparative Analysis of O6-Protecting Groups in Guanine Morpholino Monomer Synthesis

Impact on Coupling Efficiency and Minimization of By-product Formation

The choice of an O6-protecting group significantly affects the efficiency of the coupling reaction and the profile of by-products formed during PMO synthesis. The unprotected guanine subunit is particularly problematic, yielding only about 5% of the activated chlorophosphoramidate monomer after purification, compared to approximately 50% for other protected nucleobases google.com. This low yield is attributed to side reactions involving the O6 oxygen google.com.

The p-nitrophenethyl (NPE) group was explored for O6 protection. While the protected subunit could be prepared, it was not readily crystalline and required extensive purification by silica gel chromatography googleapis.com. A more significant issue arises during the deprotection step, which generates a reactive alkene by-product that can lead to undesirable side reactions through internal return google.comgoogle.com.

The trimethylsilylethyl (TMSE) group was also evaluated. HPLC analysis indicated that the TMSE-protected monomer could provide better coupling efficiency than the unprotected monomer thieme-connect.comresearchgate.netresearchgate.netresearchgate.net. However, this group proved to be unstable during the conditions of oligomer synthesis, leading to a range of by-products similar to those observed with O6-unprotected guanine subunits google.comgoogle.com.

Phenyl-substituted morpholino guanine subunits, including unsubstituted phenyl and various halogenated derivatives, were also prepared. These groups also suffered from the same issue as the NPE group, where the reactive alkene formed during deprotection caused problematic side reactions google.comgoogle.com.

In contrast, the use of a doubly protected guanine monomer featuring the 4-(pivaloyloxy)benzyloxy (POB) group at the O6 position and a phenylacetyl (PhAc) group at the N2 position has shown significant improvements. This strategy drastically minimizes side reactions, leading to cleaner crude products and higher coupling efficiencies. For instance, crude purities for an oligomer prepared with a mono-protected guanine subunit were in the 68-73% range, whereas the use of the doubly protected POB monomer substantially reduces impurities like diaminopurine derivatives that are otherwise difficult to separate google.com.

| O6-Protecting Group | Impact on Coupling Efficiency | Key By-products | Reference |

|---|---|---|---|

| None (Unprotected) | Very poor; ~5% yield of activated monomer. | O6-phosphorylated species, diaminopurine derivatives. | google.com |

| p-Nitrophenethyl (NPE) | Reasonable, but purification is difficult. | Reactive alkene from deprotection causes side reactions. | google.comgoogleapis.comgoogle.com |

| Trimethylsilylethyl (TMSE) | Reported to be better than unprotected monomer. | Unstable during synthesis, leading to by-products similar to unprotected G. | google.comthieme-connect.comresearchgate.netresearchgate.netresearchgate.netgoogle.com |

| Phenyl Derivatives | Moderate. | Reactive alkene from deprotection causes side reactions. | google.comgoogle.com |

| 4-(Pivaloyloxy)benzyloxy (POB) | High. | Significantly minimizes by-product formation, particularly diaminopurine. | google.com |

Stability Profiles of Protected Monomers during Oligonucleotide Assembly

The stability of the protected guanine monomer throughout the cycles of oligonucleotide assembly is paramount for a successful synthesis. An ideal protecting group must remain intact during coupling and deprotection of the terminal nitrogen protecting group (e.g., Trityl or Fmoc) and be cleanly removed only at the final deprotection stage.

The POB protecting group, as part of a doubly protected guanine subunit, exhibits excellent stability. The subunit prior to activation is stable, can be synthesized on a large scale, and reproducibly isolated without the need for chromatographic purification google.comgoogle.com. Its crystalline nature further facilitates handling and purification. This high stability ensures that the O6 position remains masked throughout the entire solid-phase synthesis, preventing the side reactions that plague other less robust or more problematic protecting groups google.com.

Purity and Overall Yield Enhancement in Phosphorodiamidate Morpholino Oligonucleotide (PMO) Production

The improvement is most pronounced during the purification of the crude PMO. With mono-protected guanine, the presence of closely related impurities, such as diaminopurine-containing sequences, necessitates challenging and often low-yielding purification steps like strong anion exchange (SAX) chromatography, leading to severe product loss google.com. The POB-protected monomer yields a much cleaner crude product, simplifying purification and dramatically increasing the final isolated yield google.com.

Data from large-scale synthesis demonstrates the robustness of the POB protection strategy. In ten batches synthesized at the 50-200 gallon scale, the POB-protected guanine subunit was produced in an average yield of 65% with purities ranging from 97.6% to 99.2% google.comgoogle.com. This high-quality starting material is a key factor in achieving higher yields of the final PMO product google.com.

| Guanine Protection Strategy | Impact on PMO Purity | Impact on Overall PMO Yield | Reference |

|---|---|---|---|

| Mono-protected (O6-unprotected) | Low; significant by-products (e.g., diaminopurine) that are difficult to remove. | Low; severe loss during purification. | google.com |

| Doubly protected (O6-POB) | High; cleaner crude product with minimal hard-to-remove impurities. | Greatly increased; simplified purification leads to higher recovery. | google.com |

Phosphoramidate Activation of Morpholino O6-(p-nitrophenethyl) Guanine Monomer

For a morpholino monomer, including the O6-(p-nitrophenethyl) guanine derivative, to be incorporated into a growing oligomer chain, its 5'-hydroxyl group must be activated. This activation is achieved by converting the hydroxyl group into a reactive phosphoramidate derivative, typically a chlorophosphoramidate. This activated monomer can then react with the secondary amine on the morpholine ring of the preceding subunit to form the characteristic phosphorodiamidate internucleotide linkage of a PMO google.comnih.govbiosynth.com.

Synthesis of Chlorophosphoramidate Derivatives

The synthesis of the activated chlorophosphoramidate monomer is a crucial step in PMO production nih.govnih.govgenelixir.com. A common method involves the reaction of the 5'-hydroxyl group of an N-tritylated morpholino monomer with a phosphorylating agent like N,N-dimethylphosphoramidic dichloride google.comnih.gov.

Another established one-step procedure converts the 7'-hydroxy monomers into the corresponding 7'-chlorophosphoramidate derivatives. This is often accomplished using a combination of reagents such as lithium bromide and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) nih.govresearchgate.net. A more detailed protocol describes the reaction of the N-tritylated morpholino monomer in a dry acetonitrile and dichloromethane solvent mixture at 0 °C with lithium bromide, tetramethylguanidine, and N,N-dimethylaminophosphoryl dichloride (POCl₂NMe₂) thieme-connect.com. After the reaction is complete, the solvent is evaporated, and the product is extracted and purified thieme-connect.com. This process creates the reactive moiety necessary for the subsequent coupling step in solid-phase synthesis nih.gov.

Role of the Phosphoramidate Moiety in Intersubunit Linkage during Oligomerization

The chlorophosphoramidate group is the key functional moiety that enables the formation of the phosphorodiamidate backbone of PMOs researchgate.netnih.gov. During solid-phase synthesis, the synthetic cycle involves the coupling of an activated chlorophosphoramidate monomer to the deprotected secondary amine of the morpholine ring of the resin-bound growing chain researchgate.netnih.gov.

This reaction forms a stable, charge-neutral phosphorodiamidate bond, linking the 5'-exocyclic carbon of the incoming monomer to the ring nitrogen of the previous subunit googleapis.com. This linkage is resistant to degradation by a wide range of cellular enzymes, including nucleases, which contributes to the stability and long half-life of PMOs in biological systems nih.gov. The repetition of this coupling cycle, interspersed with deprotection, neutralization, and capping steps, allows for the assembly of a full-length PMO with a precisely defined sequence researchgate.netnih.gov.

Optimization of Solid-Phase PMO Synthesis Utilizing the Monomer

Solid-phase synthesis is the standard method for producing PMOs, offering significant advantages over earlier solution-phase techniques. researchgate.net The process involves the sequential addition of morpholino monomers to a growing chain anchored to a solid support. nih.gov However, the synthesis has historically been challenging due to factors like inefficient coupling methods and the instability of certain monomers. acs.org Optimization of this process is critical for the reliable production of high-quality PMOs.

Initial studies explored a range of activators, including tetrazole, 1,2,4-triazole, dicyanoimidazole, and lithium bromide (LiBr). chemrxiv.org More comprehensive evaluations identified 5-Ethylthio-1H-tetrazole (ETT) and iodine as particularly effective coupling agents for chlorophosphoramidate-based PMO synthesis. chemrxiv.org These reagents were found to significantly improve coupling efficiency compared to other activators. chemrxiv.org

Further optimization efforts identified lithium iodide (LiI) as a potent additive that can substantially boost the efficiency of the solid-phase coupling reaction. One study determined that using N-ethylmorpholine as the organic base and lithium iodide as the additive at 30°C for a duration of 90 minutes constituted the optimal reaction conditions for PMO solid-phase synthesis. The use of ETT is also advantageous as it is a common reagent in standard DNA synthesis, simplifying the transition of PMO synthesis to automated platforms. chemrxiv.org

| Coupling Reagent/Additive | Key Research Finding | Reference |

|---|---|---|

| ETT (5-Ethylthio-1H-tetrazole) | Found to be a suitable and efficient coupling agent for PMO synthesis using chlorophosphoramidate chemistry. | chemrxiv.org |

| Iodine | Identified as a suitable coupling agent, though washing steps can be complicated by the need to remove its color. | chemrxiv.org |

| LiI (Lithium Iodide) | Screened as a potent additive that significantly boosts the efficiency of the PMO solid-phase coupling reaction. | |

| LiBr (Lithium Bromide) | Used in some PMO synthesis chemistries, particularly in early and high-temperature flow-synthesis protocols. | chemrxiv.orgresearchgate.net |

| Tetrazole, 1,2,4-triazole, Dicyanoimidazole | Screened as potential coupling agents but found to be less suitable than ETT or iodine for efficient coupling. | chemrxiv.org |

The manual synthesis of PMOs is a lengthy and laborious process, with synthesis times for therapeutic-length sequences on the order of weeks. nih.gov To address this bottleneck, significant efforts have been directed toward automating the synthesis process. This has led to the adaptation of PMO synthesis for use on commercial automated DNA/RNA synthesizers and the development of specialized, fully automated fast-flow synthesis platforms. acs.orguzh.chresearchgate.net

A major breakthrough has been the development of fully automated fast-flow synthesizers. nih.govuzh.chresearchgate.net These platforms utilize high temperatures (e.g., 90°C) to dramatically accelerate reaction rates. nih.gov This technology has been shown to reduce the coupling time per nucleotide from around 3 hours to as little as 8 minutes. nih.gov An entire 18-mer PMO sequence can be synthesized in just 3.5 hours. chemrxiv.org This rapid synthesis capability enables the on-demand production of PMO candidates for research and therapeutic screening. uzh.chmit.edu

From a scalability perspective, automated systems are crucial for producing the kilogram-scale quantities of therapeutic oligonucleotides required for clinical trials and commercial supply. rsc.org Automated synthesizers are now routinely used on scales up to 1000 mM to achieve kilo-scale production in a single campaign. rsc.org The development of robust automated protocols is a high priority for process chemists to meet the projected demand for PMO-based drugs. rsc.org

| Synthesis Platform | Key Features | Typical Coupling Time per Monomer | Reference |

|---|---|---|---|

| Manual Solid-Phase Synthesis | Labor-intensive; suitable for small-scale research. | ~180 minutes | nih.gov |

| Adapted DNA/RNA Synthesizer | Utilizes existing commercial hardware; improved accessibility and yield over manual methods. | Variable, significantly faster than manual. | acs.org |

| Automated Fast-Flow Synthesizer | Fully automated; uses high temperature (e.g., 90°C) for rapid reactions; enables on-demand synthesis. | ~8 minutes | nih.govuzh.ch |

Advanced Analytical Methodologies for Characterizing Synthetic Intermediates and Final Oligomers

Ensuring the quality, purity, and identity of synthetic PMOs requires a comprehensive suite of advanced analytical methods. rsc.org These techniques are applied to monitor the synthesis process, characterize intermediates, and confirm the structure and purity of the final oligomer product.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the purification and analysis of PMOs. gene-tools.com Reverse-phase HPLC can be used for analysis, though resolution can sometimes be limited. gene-tools.com Anion-exchange chromatography is another effective method, particularly when using a pH and salt gradient. gene-tools.com

Mass Spectrometry (MS) is indispensable for the characterization of PMOs. Liquid Chromatography-Mass Spectrometry (LC/MS) is routinely used for purity analysis and impurity identification. lcms.cz This technique allows for the detection and identification of synthesis-related impurities, such as deletion sequences (n-1), with high mass accuracy. lcms.cz Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is also employed for confirming the molecular weight of the final purified oligomers. researchgate.net

For detailed structural confirmation and sequencing, tandem mass spectrometry (MS/MS) is the method of choice. acs.orgnih.gov Unlike DNA and other charged oligonucleotides, the neutral backbone of PMOs presents unique fragmentation behavior. acs.org Methods using collision-induced dissociation (CID) and electron capture dissociation (ECD) have been developed to achieve 100% sequence coverage for PMOs ranging from 18 to 25-mers. acs.orgacs.org These advanced MS/MS techniques are powerful enough to identify the exact location of deletions in n-1 positional isomers, which is critical for optimizing the upstream synthesis process. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is also used to assess the chemical and stereochemical integrity of the phosphorodiamidate linkages in synthetic intermediates and the final PMO products. biorxiv.org The phosphorodiamidate linkages show unique chemical shifts that can be used for identification and characterization. biorxiv.org

| Methodology | Primary Application | Information Obtained | Reference |

|---|---|---|---|

| HPLC (High-Performance Liquid Chromatography) | Purification and Purity Analysis | Separation of full-length product from impurities (e.g., deletion sequences). | gene-tools.com |

| LC/MS (Liquid Chromatography-Mass Spectrometry) | Purity Analysis and Impurity Identification | Confirmation of molecular weight; detection and identification of low-abundance impurities. | lcms.cz |

| MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) | Molecular Weight Confirmation | Accurate mass of the final oligomer. | researchgate.net |

| MS/MS (Tandem Mass Spectrometry) | Sequencing and Impurity Characterization | Confirmation of the oligomer's base sequence; identification of positional isomers of impurities. | acs.orgnih.govacs.org |

| ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance) | Structural Integrity Assessment | Confirmation of the chemical integrity of the phosphorodiamidate backbone linkages. | biorxiv.org |

Molecular Mechanisms and Biophysical Properties of Morpholino Oligonucleotides Incorporating O6 P Nitrophenethyl Guanine Residues

Conformational Analysis of PMO Structures

The three-dimensional structure of PMOs is fundamental to their function, influencing their hybridization with target RNA and their interactions with cellular components. The conformation is primarily dictated by its unique backbone and can be further modulated by modifications to the nucleobases.

The backbone of a PMO is composed of methylenemorpholine rings linked by phosphorodiamidate groups. wikipedia.org This design choice results in an uncharged backbone at physiological pH, a stark contrast to the negatively charged phosphodiester backbone of DNA and RNA. nih.gov This neutrality minimizes non-specific interactions with cellular proteins, which are often a source of off-target effects with other antisense technologies. nih.gov

The introduction of chemical modifications to the nucleobases of PMOs can significantly influence their conformational properties. The "Morpholino o6-(p-nitrophenethyl) g monomer" is a guanine (B1146940) analog that has a p-nitrophenethyl group attached to the O6 position of the purine ring. evitachem.comlookchem.com This bulky, hydrophobic group can have several effects on the oligomer's topology and flexibility.

| Modification | Potential Conformational Impact |

| Backbone | Uncharged, leading to reduced non-specific protein interactions. nih.gov |

| Different geometry and flexibility compared to DNA/RNA. nih.gov | |

| Encourages non-canonical, partially helical folded structures. nih.gov | |

| O6-(p-nitrophenethyl) guanine | Introduces steric bulk, potentially affecting local conformation. |

| May influence rotational freedom around the glycosidic bond. | |

| Can alter pi-pi stacking interactions between nucleobases. nih.gov |

Hybridization Thermodynamics and Kinetics with Target RNA

The therapeutic or research efficacy of a PMO is critically dependent on its ability to bind to its target RNA sequence with high affinity and specificity. This binding is governed by the principles of thermodynamics and kinetics.

The primary mechanism by which PMOs recognize their target RNA is through Watson-Crick base pairing. nih.govnih.gov The nucleobases of the PMO form hydrogen bonds with their complementary bases on the RNA strand: adenine (A) pairs with uracil (U), and guanine (G) pairs with cytosine (C). chemistrytalk.org This sequence-specific interaction ensures that the PMO binds to its intended target, minimizing off-target effects. researchgate.net

While the foundation of recognition is Watson-Crick pairing, the unique backbone of PMOs may introduce subtle differences in the geometry of the resulting PMO-RNA duplex compared to a natural RNA-RNA or DNA-RNA duplex. nih.govnih.gov Studies have suggested that PMOs may not engage in a "perfect" standard Watson-Crick complex with RNA, implying that the backbone dimensions differ from those of natural nucleic acids. nih.govnih.gov Nevertheless, the hydrogen bonding between complementary bases remains the cornerstone of their sequence specificity.

The stability of the PMO-RNA duplex, quantified by its binding affinity, is influenced by several factors. A higher binding affinity generally translates to a more effective steric block.

Oligomer Length: Longer PMOs generally have a higher binding affinity due to the increased number of hydrogen bonds and base stacking interactions.

Sequence Composition: The proportion of G-C versus A-U base pairs affects duplex stability, as G-C pairs form three hydrogen bonds while A-U pairs form only two. chemistrytalk.org

Target RNA Structure: The secondary and tertiary structure of the target RNA can significantly impact PMO binding. If the target sequence is involved in a stable hairpin or other secondary structure, the PMO must compete with these intramolecular interactions to bind, which can reduce its effective affinity. mit.edu

The thermodynamics of hybridization can be described by the change in Gibbs free energy (ΔG°), which is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions. Favorable enthalpic contributions arise from the formation of hydrogen bonds and stacking interactions, while the association of two molecules into one results in an unfavorable entropic change. Modifications that enhance intermolecular interactions, such as the p-nitrophenethyl group, can make the enthalpy of binding more favorable, leading to a more stable duplex.

| Factor | Influence on PMO-RNA Duplex Stability |

| Increased Oligomer Length | Increases stability (more H-bonds and stacking) |

| Higher G-C Content | Increases stability (3 H-bonds vs. 2 for A-U) chemistrytalk.org |

| Stable RNA Secondary Structure | Decreases effective binding affinity mit.edu |

| O6-(p-nitrophenethyl) Guanine | Can increase stability through enhanced stacking/hydrophobic interactions lookchem.com |

Intracellular Molecular Interactions: Elucidation of the Steric Blocking Mechanism

Unlike some other antisense technologies that lead to the degradation of their target RNA, such as those involving RNase H or the RNAi pathway, PMOs function through a steric blocking mechanism. gene-tools.comnih.govnih.gov This means that they physically obstruct the interaction of cellular machinery with the target RNA. youtube.com

Once a PMO binds to its specific target sequence on an RNA molecule, the resulting duplex acts as a physical barrier. nih.gov This blockage can interfere with several key cellular processes:

Translation Inhibition: If a PMO is designed to target the 5' untranslated region (5'-UTR) or the start codon (AUG) of a messenger RNA (mRNA), it can prevent the assembly of the ribosomal initiation complex. gene-tools.comnih.gov The ribosome is unable to bind to or scan along the mRNA, and as a result, translation of the mRNA into protein is inhibited. youtube.com

Splicing Modification: PMOs can also be targeted to pre-mRNA molecules within the nucleus to alter splicing patterns. gene-tools.com By binding to splice sites at intron-exon junctions or to splicing enhancer or silencer sequences, PMOs can prevent the binding of the spliceosome machinery (snRNPs). wikipedia.org This can lead to exon skipping or intron retention, resulting in the production of a modified protein or, in some cases, the complete knockdown of protein function. mdpi.com

The uncharged nature of the PMO backbone is advantageous for this mechanism, as it does not trigger enzymatic degradation of the RNA target. nih.gov The stability of the PMO-RNA duplex is paramount for effective steric hindrance; a tightly bound PMO will provide a more persistent and effective block. Modifications like O6-(p-nitrophenethyl) guanine, by potentially increasing the binding affinity, can therefore contribute to a more potent steric blocking effect. lookchem.com

Modulation of mRNA Translation Initiation through Ribosome Binding Site Masking

Oligonucleotides incorporating the Morpholino O6-(p-nitrophenethyl) guanine monomer can be designed to bind with high specificity and affinity to the 5'-untranslated region (5'-UTR) of a target messenger RNA (mRNA). windows.netgenelink.com By targeting a sequence that includes the translation start codon (AUG), these PMOs act as a physical barrier to the translational machinery. gene-tools.comnih.gov

The process of translation initiation involves the assembly of an initiation complex, including the small ribosomal subunit, at the 5' cap of the mRNA. nih.gov This complex then scans along the 5'-UTR until it recognizes the start codon. nih.govnih.gov A PMO bound to this region physically obstructs the path of the scanning initiation complex. windows.netnih.gov This steric hindrance prevents the complex from reaching the start codon, thereby inhibiting the binding of the large ribosomal subunit and the assembly of a functional ribosome. windows.netnih.gov Consequently, the translation of the mRNA into its corresponding protein is effectively blocked. nih.gov For effective translational blocking, the target sequence for the morpholino is typically located between the 5' cap and the first 25-30 bases of the coding sequence. gene-tools.comnih.gov

| Mechanism Step | Description | Effect of Morpholino Binding |

| 1. Initiation Complex Assembly | The small ribosomal subunit and initiation factors assemble at the 5' cap of the mRNA. | No direct interference. |

| 2. Ribosome Scanning | The initiation complex moves along the 5'-UTR towards the AUG start codon. | The bound morpholino acts as a steric block, halting the progression of the complex. windows.netnih.gov |

| 3. Start Codon Recognition | The complex identifies the AUG start codon to begin translation. | The complex is prevented from reaching or recognizing the start codon. |

| 4. Full Ribosome Assembly | The large ribosomal subunit joins the complex to form a functional ribosome. | Assembly is prevented because the initiation complex is stalled. windows.net |

| 5. Protein Synthesis | The ribosome translates the mRNA coding sequence into a polypeptide chain. | Translation is inhibited. nih.gov |

Splice Site Masking and Induction of Exon Skipping

In addition to blocking translation, PMOs containing modified guanine residues are potent modulators of pre-mRNA splicing. gene-tools.comgenelink.com Splicing is the process by which introns are removed from pre-mRNA and exons are joined together to form mature mRNA. This process is orchestrated by the spliceosome, a complex of small nuclear ribonucleoproteins (snRNPs) and other proteins that recognize specific sequences at intron-exon boundaries. genelink.com

By designing a morpholino to be complementary to a splice junction or a splice regulatory site on a pre-mRNA molecule, it can physically block the binding of snRNPs or other essential splicing factors. windows.netgenelink.com This interference with the splicing machinery can lead to several outcomes, most notably the exclusion of an exon from the final mature mRNA, a process known as exon skipping. windows.netsarepta.com This technology is a cornerstone of therapies for genetic disorders like Duchenne muscular dystrophy, where skipping a specific exon can restore the reading frame of a mutated gene, allowing for the production of a shortened but functional protein. genelink.comsarepta.com

| Target Site on pre-mRNA | Binding Protein/Complex Blocked | Resulting Splicing Outcome |

| Exon-Intron Junction (5' Splice Site) | Spliceosome components (e.g., U1 snRNP) | Exon Skipping, Intron Inclusion windows.net |

| Intron-Exon Junction (3' Splice Site) | Spliceosome components (e.g., U2AF) | Exon Skipping windows.net |

| Splice Enhancer Site (within an exon) | Splice Regulatory Proteins (e.g., SR proteins) | Exon Skipping genelink.com |

| Splice Silencer Site | Splice Regulatory Proteins (e.g., hnRNPs) | Exon Inclusion (by blocking a negative regulator) genelink.com |

Enzymatic Stability and Biochemical Persistence

A defining characteristic of phosphorodiamidate morpholino oligomers is their exceptional stability in biological systems. genelink.commdpi.com This stability is a direct result of their novel chemical architecture, which replaces the naturally occurring sugar-phosphate backbone of DNA and RNA with a structure composed of six-membered morpholine rings linked by uncharged phosphorodiamidate groups. sarepta.comnih.govresearchgate.net This fundamental alteration is key to their biochemical persistence and efficacy as therapeutic agents. genelink.com

Resistance to Nuclease Degradation in Biological Environments

The phosphodiester linkages in natural DNA and RNA are susceptible to cleavage by a wide array of cellular enzymes known as nucleases. mdpi.comoup.com In contrast, the phosphorodiamidate linkages and morpholine rings of the PMO backbone are not recognized as substrates by these enzymes. nih.govresearchgate.net This renders PMOs, including those with the O6-(p-nitrophenethyl) guanine modification, highly resistant to nuclease degradation. researchgate.netmdpi.comresearchgate.net This resistance to enzymatic breakdown ensures that the oligomers remain intact for extended periods within cells and in vivo, leading to prolonged biochemical activity. genelink.comresearchgate.net The neutral charge of the backbone at physiological pH further contributes to this stability. mdpi.com

| Property | Phosphorodiamidate Morpholino Oligomer (PMO) | Natural DNA/RNA |

| Backbone Structure | Morpholine rings with phosphorodiamidate linkages. sarepta.com | Deoxyribose/Ribose sugars with phosphodiester linkages. |

| Backbone Charge | Neutral at physiological pH. mdpi.com | Anionic (negatively charged). |

| Substrate for Nucleases | No. nih.govresearchgate.net | Yes. |

| Enzymatic Stability | High; resistant to degradation. genelink.commdpi.com | Low; readily degraded by nucleases. oup.com |

| Biochemical Persistence | High. researchgate.net | Low. |

Research Applications of Morpholino Oligonucleotides Derived from Morpholino O6 P Nitrophenethyl Guanine Monomer

Functional Genomics and Gene Expression Studies

Morpholino oligonucleotides derived from the O6-(p-nitrophenethyl) guanine (B1146940) monomer are powerful tools for elucidating gene function and studying gene expression. Their efficacy stems from their stability and sequence-specific binding to RNA, which allows for precise modulation of gene activity.

Implementation of Targeted Gene Knockdown and Silencing Approaches

Morpholinos function as steric blockers, binding to complementary mRNA sequences and physically obstructing the cellular machinery involved in translation or splicing. This mechanism effectively knocks down the expression of a target gene without causing degradation of the mRNA transcript. The use of the O6-(p-nitrophenethyl) guanine monomer in the synthesis of these Morpholinos is crucial for producing high-purity oligomers, which minimizes off-target effects and ensures that the observed phenotype is a direct result of the intended gene silencing.

Morpholinos are designed to be resistant to degradation by cellular nucleases, leading to prolonged gene knockdown effects. This stability is a key advantage in studies requiring sustained inhibition of gene expression. The uncharged backbone of Morpholinos also contributes to their specificity, as it reduces non-specific electrostatic interactions with cellular components.

| Feature | Description | Reference |

| Mechanism of Action | Steric hindrance of translation or splicing | |

| Target | Complementary mRNA sequence | |

| Outcome | Gene knockdown/silencing | |

| Stability | Resistant to nuclease degradation | |

| Specificity | Enhanced by uncharged backbone |

Investigation of Gene Function in Diverse Biological Systems

The ability to effectively silence specific genes makes Morpholinos invaluable for investigating gene function in a wide array of biological systems, from cell cultures to whole organisms like zebrafish and chick embryos. By observing the phenotypic changes that occur after a gene is knocked down, researchers can infer its biological role.

For instance, Morpholinos have been instrumental in developmental biology to determine the function of genes involved in embryonic development. The direct administration of Morpholinos into embryos allows for the temporal and spatial control of gene expression, providing insights into the precise roles of genes at different developmental stages. The high efficiency of gene knockdown achievable with well-synthesized Morpholinos ensures clear and interpretable results in these functional studies.

Investigative Tools for RNA Biology

Morpholino oligonucleotides serve as sophisticated probes for exploring the intricate world of RNA biology. Their ability to bind to specific RNA sequences with high affinity allows for the detailed study of RNA structure and function.

Methodologies for Probing RNA Structure and Function

Morpholinos can be used as tools to probe the secondary and tertiary structures of RNA molecules. By designing Morpholinos that target specific regions of an RNA, researchers can assess the accessibility of these regions to binding. This information can help to map the folded structure of the RNA and identify regions that are involved in interactions with other molecules. Chemical probing experiments, in conjunction with sequencing techniques, can provide detailed insights into the conformational dynamics of RNA.

Studies on Riboswitches and Other Regulatory RNA Elements

Riboswitches are structured RNA elements that regulate gene expression by binding to small molecule ligands. Morpholinos can be designed to mimic the action of these ligands or to block the binding site, thereby modulating the activity of the riboswitch. This allows for the investigation of the role of riboswitches in gene regulation and for the identification of potential therapeutic targets. The specificity of Morpholinos makes them ideal for studying individual regulatory RNA elements without perturbing the broader cellular machinery.

Preclinical Research Paradigms and Disease Modeling

The application of Morpholino oligonucleotides extends into preclinical research, where they are used to create animal models of human diseases and to evaluate potential therapeutic strategies.

By targeting genes known to be involved in human diseases, researchers can induce disease-like phenotypes in animal models. These models are invaluable for studying the pathology of the disease and for testing the efficacy of novel drug candidates. For example, Morpholinos have been used to model spinal muscular atrophy (SMA) by targeting the SMN2 gene to promote the inclusion of a crucial exon, thereby increasing the production of functional SMN protein.

The development of cell-penetrating peptide-conjugated Morpholinos has further enhanced their therapeutic potential by improving their delivery to target tissues. The high purity of Morpholinos synthesized with the O6-(p-nitrophenethyl) guanine monomer is particularly critical in these preclinical applications to ensure the safety and efficacy of the potential therapeutic.

| Disease Model | Target Gene | Morpholino Action | Desired Outcome |

| Spinal Muscular Atrophy (SMA) | SMN2 | Splice-switching | Increased functional SMN protein |

| Duchenne Muscular Dystrophy (DMD) | Dystrophin | Exon-skipping | Restoration of the reading frame |

Application in Disease-Related Gene Modulation (e.g., cancer, viral infections, inherited disorders)

Morpholino oligonucleotides synthesized using advanced monomers like the O6-(p-nitrophenethyl) guanine derivative are powerful tools for modulating the expression of genes implicated in a variety of human diseases. Their primary mechanism of action is steric hindrance of RNA processing, allowing for the targeted knockdown of protein expression or the modification of pre-mRNA splicing. This capability is harnessed to investigate and potentially counteract disease pathologies at the genetic level.

In the context of cancer , these Morpholinos can be designed to target the mRNA of oncogenes, preventing their translation into proteins that drive tumor growth and proliferation. For instance, studies have explored the use of Morpholinos to induce apoptosis in leukemia cells acs.org.

For viral infections , Morpholinos offer a rational approach to antiviral therapy by targeting specific sequences in the viral genome or transcriptome. This can inhibit viral replication or the production of essential viral proteins. Research has demonstrated the efficacy of Morpholinos against a range of viruses, including those responsible for diseases like Ebola and Marburg hemorrhagic fevers, as well as coronaviruses such as SARS-CoV-2 pharmasalmanac.comgoogle.commdpi.com. The ability to rapidly design and synthesize these agents makes them valuable for responding to emerging viral threats pharmasalmanac.com.

In the realm of inherited disorders , Morpholinos have shown significant promise, particularly for conditions caused by splicing mutations. By binding to specific sites on pre-mRNA, they can correct aberrant splicing patterns and restore the production of a functional protein. This approach has been notably applied in research for Duchenne muscular dystrophy, where Morpholinos can induce exon skipping to restore the reading frame of the dystrophin gene biobide.com. Similarly, they represent a potential therapeutic strategy for primary immunodeficiency diseases and other genetic disorders arising from splicing or nonsense mutations researchgate.net.

| Disease Area | Gene Modulation Strategy | Example Application |

| Cancer | Inhibition of oncogene translation | Induction of apoptosis in leukemia cells acs.org |

| Viral Infections | Blocking viral replication/translation | Targeting SARS-CoV-2 RNA to inhibit viral replication mdpi.com |

| Inherited Disorders | Splicing correction, exon skipping | Restoring dystrophin protein in Duchenne muscular dystrophy models biobide.com |

In Vivo Validation in Model Organisms (e.g., Zebrafish Phenotypic Characterization)

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for in vivo studies of gene function and disease, largely due to its rapid external development and optical transparency. Morpholino oligonucleotides are a cornerstone of reverse genetics in this model, allowing for the transient knockdown of specific genes to observe the resulting phenotype. The reliability of these experiments is critically dependent on the quality and specificity of the Morpholinos used, underscoring the importance of optimized synthesis with protected monomers like Morpholino O6-(p-nitrophenethyl) guanine.

In zebrafish, Morpholinos are typically microinjected into early-stage embryos to achieve widespread distribution and effective gene knockdown during key developmental stages mdpi.comthieme-connect.com. This technique has been extensively used for:

Functional genomics: Determining the function of novel genes by observing the developmental defects that arise from their knockdown mdpi.com.

Disease modeling: Replicating the genetic basis of human diseases to study their pathology and test potential therapies.

Developmental toxicology: Investigating the mechanisms by which chemicals can cause developmental abnormalities.

The use of high-purity Morpholinos, facilitated by monomers that prevent synthesis side-products, is essential to minimize off-target effects and ensure that the observed phenotypes are a direct result of the intended gene knockdown thieme-connect.com.

| Model Organism | Application | Key Advantage of Morpholinos |

| Zebrafish (Danio rerio) | Gene function discovery | Rapid and transient gene knockdown in a vertebrate system thieme-connect.comresearchgate.net |

| Zebrafish (Danio rerio) | Disease modeling | Ability to mimic genetic defects and observe developmental consequences researchgate.net |

| Zebrafish (Danio rerio) | Phenotypic characterization | Direct observation of developmental changes due to gene knockdown mdpi.com |

Contributions to Antisense Oligonucleotide Drug Discovery (Research Pipeline Aspects)

The use of chemically advanced monomers such as Morpholino O6-(p-nitrophenethyl) guanine is a critical, albeit upstream, contributor to the antisense oligonucleotide drug discovery pipeline. The primary contribution lies in enabling the reliable and scalable synthesis of high-purity Morpholino oligomers. This is a fundamental requirement for any candidate therapeutic before it can proceed through preclinical and clinical evaluation. An inefficient or error-prone synthesis process can lead to impure drug substances, which can confound research results and introduce safety concerns. By mitigating side reactions involving the guanine base, this protected monomer helps ensure a homogenous product, which is a key aspect of pharmaceutical quality control.

Rational Design and Development of Advanced RNA Therapeutics Candidates

The rational design of RNA therapeutics, including Morpholino oligonucleotides, involves the precise specification of a base sequence to target a particular disease-associated RNA. However, the successful translation of a designed sequence into a functional therapeutic agent is heavily dependent on its chemical synthesis. The incorporation of protecting groups like the p-nitrophenethyl moiety on guanine monomers is an integral part of the "design-for-manufacturability" aspect of therapeutic development.

This consideration is crucial for several reasons:

Sequence Fidelity: Protecting the O6 position of guanine ensures that the correct sequence is synthesized without unintended branches or modifications, which is paramount for the specificity of the resulting antisense agent biobide.com.

Yield and Purity: Improved synthesis yields and higher purity simplify the downstream purification process, reducing costs and making the production of research-grade and ultimately clinical-grade material more feasible.

Consistency: A robust synthesis process ensures batch-to-batch consistency, which is a regulatory requirement and essential for obtaining reliable data from preclinical and clinical studies.

While the O6-(p-nitrophenethyl) group itself is removed after synthesis and is not part of the final active pharmaceutical ingredient, its use during the manufacturing process is a key enabler for the development of advanced Morpholino-based RNA therapeutics. It allows researchers in drug discovery to be confident that the biological effects they observe are attributable to the designed antisense molecule, rather than being artifacts of impurities from a suboptimal synthesis. This chemical refinement is a foundational element in the pipeline that leads to viable RNA therapeutic candidates.

Future Directions and Emerging Research Avenues in Morpholino O6 P Nitrophenethyl Guanine Monomer Chemistry

Innovations in Protecting Group Chemistry for Enhanced Synthetic Control and Specificity

The p-nitrophenethyl (NPE) group is a well-established protecting group for the O6 position of guanine (B1146940) in oligonucleotide synthesis. However, ongoing research seeks to develop novel protecting groups that offer superior performance in the synthesis of phosphorodiamidate Morpholino oligonucleotides (PMOs). The goal is to improve the solubility of the morpholino nucleosides, which is a crucial factor during the synthesis process.

One area of innovation involves the introduction of alternative O6-protecting groups such as 1-(4-azidophenyl)ethan-1-ol, p-methoxybenzyl alcohol, and trimethylsilylethyl groups for the guanosine monomer. These groups are designed to increase the monomer's solubility and coupling efficiency during solid-phase synthesis. For instance, studies have shown that a trimethylsilylethyl-protected monomer can achieve better coupling efficiency compared to standard monomers. Another advanced strategy allows for the installation of protecting groups on the exocyclic amines at a later stage of monomer synthesis. This approach avoids the need for expensive, commercially unavailable protected ribonucleosides as starting materials and provides flexibility in choosing from various protecting groups with different deblocking properties. The development of such "flexibly protected" monomers represents a significant step towards more cost-effective and adaptable PMO synthesis.

| Protecting Group | Advantage(s) | Reference |

| Trimethylsilylethyl | Increased solubility of the monomer, leading to better coupling efficiency in PMO synthesis. | |

| 1-(4-azidophenyl)ethan-1-ol | Designed to increase the solubility of morpholino nucleosides. | |

| p-methoxybenzyl alcohol | Aims to improve the solubility of the monomer during synthesis. | |

| Flexible Installation Strategy | Avoids expensive starting materials; allows choice of various protecting groups with different deblocking properties. |

Strategies for Further Improving Oligomer Purity and Manufacturing Scalability

Another key strategy is the development of fully automated fast-flow synthesis. This technique significantly reduces reaction times by increasing the synthesis temperature. Through careful optimization of variables such as temperature, monomer excess, deprotection conditions, and coupling bases, this method can achieve a crude purity of 99%. For example, increasing the temperature to 90°C was found to dramatically improve coupling rates and product purity. Furthermore, combining high-yielding controlled polymerization techniques with automated purification processes like flash chromatography presents a versatile and scalable strategy for producing discrete oligomer libraries with high structural purity.

| Strategy | Key Innovation | Outcome | Reference |

| Automated Synthesizer Adaptation | Use of trityl and Fmoc chemistry in commercial DNA synthesizers. | Synthesis of >20-mer PMOs with >20% overall yield. | |

| Automated Fast-Flow Synthesis | Optimization of temperature (up to 90°C) and other reaction variables. | Achieved 99% crude purity, significantly reduced synthesis time. | |

| Automated Chromatography | Combining controlled polymerization with automated flash chromatography for purification. | Rapid and reproducible access to functional oligomers with high structural purity. |

Engineering Advanced Morpholino Oligonucleotide Architectures

While the neutral phosphorodiamidate (PMO) backbone is a hallmark of Morpholino chemistry, researchers are exploring novel linkages and backbone modifications to further enhance the properties of these oligomers. An alternative to the standard P(V) chemistry used for PMO synthesis is the exploration of P(III) phosphoramidite (B1245037) chemistry. This versatile approach allows for the efficient synthesis of not only PMOs but also analogues with modified backbones, such as phosphoroamidate Morpholinos (MO) and thiophosphoramidate Morpholinos (TMO).

A major challenge for antisense therapeutics is efficient delivery into target cells. The neutral backbone of PMOs limits their cellular uptake, prompting research into conjugation with various moieties to enhance delivery. A prominent strategy is the conjugation of PMOs with cell-penetrating peptides (CPPs), creating peptide-Morpholino oligomer conjugates (PPMOs). These conjugates often feature arginine-rich peptides, which impart a net positive charge, facilitating interaction with negatively charged cell membranes and improving cellular entry.

The introduction of these cationic groups has been shown to improve nuclease resistance, increase binding affinity to the nucleic acid target, and enhance cell uptake. Research has also focused on the use of small molecules known as Oligonucleotide Enhancing Compounds (OECs). These compounds can selectively release oligonucleotides from endosomal compartments where they often become trapped, thereby increasing their delivery to the nucleus where they exert their effect. OECs have been shown to substantially enhance the splice-correcting activity of cationic PPMOs in cell cultures by promoting this endosomal escape. The combination of cationic conjugates and delivery-enhancing small molecules represents a powerful approach to overcoming the delivery hurdles of Morpholino-based therapies.

Computational and Biophysical Characterization for Rational Oligomer Design

Despite the clinical success of PMOs, a significant gap in knowledge has been the lack of detailed structural information. To address this, researchers have turned to computational methods, particularly all-atom molecular dynamics (MD) simulations, to elucidate the solution structures of these unique RNA mimics. A critical first step in this process was the development of an atomic force field specifically for the atoms and atomic groups that form the Morpholino ring and the phosphorodiamidate linkage, as existing force fields for DNA and RNA were not applicable.

These microsecond-long MD simulations, often combined with experimental techniques like circular dichroism and viscosity measurements, have provided unprecedented insight into the conformational dynamics of PMOs. The simulations revealed that PMO molecules form non-canonical, partially helical, and stable folded structures. This folding is driven by a competition between the non-polar nucleobases and the uncharged backbone groups for shielding from the solvent. These computational models form a paradigm for understanding the structure-property-function relationship of PMOs, enabling a more rational design of new and improved Morpholino-based drugs.

| Structural Parameter | Finding from MD Simulations | Reference |

| Overall Structure | Non-canonical, partially helical, stable folded structures. | |

| Radius of Gyration | Small, ranging from 1.4 to 1.7 nm. | |

| Folding Thermodynamics | Characterized by a free energy of -34 to -51 kcal/mol. | |

| Driving Force | Competition between non-polar nucleobases and uncharged backbone for solvent shielding. |

Integration of Machine Learning Approaches for Predicting Structure-Function Relationships

The development of effective Morpholino O6-(p-nitrophenethyl) guanine monomer-containing oligonucleotides is a complex process where the relationship between the oligomer's sequence and its biological activity is not always straightforward. Predicting the efficacy of a given Phosphorodiamidate Morpholino Oligomer (PMO) sequence is a significant challenge; typically, only a small fraction of randomly selected sequences are effective inhibitors in vivo researchgate.netoup.com. To address this, computational models leveraging machine learning (ML) have emerged as powerful tools to forecast the structure-function relationships of antisense oligonucleotides (ASOs), including PMOs. mdpi.com

These advanced models are designed to identify the most potent and specific PMO sequences by analyzing a wide array of parameters, thereby reducing the need for extensive and costly preliminary screening experiments. mdpi.com By applying algorithms such as artificial neural networks (ANNs), support vector machines (SVMs), and random forests, researchers can build predictive models trained on large datasets of ASOs with known efficacies. researchgate.netki.senih.gov

The input for these ML models typically includes a comprehensive set of derived parameters based on the ASO's properties. researchgate.net Key variables that influence the potency and function of a sequence include its GC content, length, the secondary structure of the target RNA, and potential off-target effects. mdpi.com The models learn to recognize complex patterns within this data that correlate with high efficacy, such as favorable thermodynamic properties or the accessibility of the target mRNA site. For instance, a neural network model was developed by training it on a database of 490 ASO molecules, which successfully predicted effective inhibitors with a high success rate. researchgate.netoup.com The ability of these platforms to accelerate the design of therapeutically effective ASOs has the potential to significantly improve patient outcomes, particularly in time-sensitive cases. mdpi.com

| Machine Learning Model | Primary Application in ASO/PMO Design | Key Input Parameters | Potential Outcome |

|---|---|---|---|

| Artificial Neural Networks (ANN) | Predicting antisense oligonucleotide efficacy based on sequence properties. researchgate.netki.se | Sequence composition, thermodynamic stability, target site accessibility, monomer modifications. | Ranking of potential PMO candidates by predicted inhibition percentage. researchgate.net |

| Support Vector Machines (SVM) | Classifying ASOs as effective or ineffective; predicting efficacy. ki.se | Positional sequence information, physicochemical properties, structural features. | High-accuracy classification to filter out non-functional sequences. |

| Random Forest | Predicting biological activity and understanding structure-function relationships. nih.govnih.gov | Chemical descriptors of monomers, polymer structure, nanoparticle formulation parameters. | Identification of key structural features contributing to efficacy and guidance for designing novel monomers. nih.gov |

| Linear Factor Models | Evaluating candidate ASOs for RNA degradation applications. mdpi.com | GC content, ASO length, target RNA secondary structure, off-target potential. mdpi.com | Optimization of sequences for specific mechanisms like RNase H-dependent degradation. mdpi.com |

Exploring Post-Synthetic Modification Methodologies for PMOs

Post-synthetic modification (PSM) is a crucial strategy for enhancing the therapeutic potential of Phosphorodiamidate Morpholino Oligomers (PMOs) by introducing functionalities not present in the native oligomer. biosynth.com While the core PMO structure, which contains monomers like Morpholino guanine, provides nuclease resistance and high target affinity, its uncharged backbone can limit cellular uptake. nih.govnih.govnih.gov PSM addresses this limitation by attaching moieties that can improve bioavailability, facilitate cellular entry, or enable visualization for research purposes. biosynth.com

The primary sites for modification on a PMO are the 5' and 3' ends, as modifications to the core structure or the nucleobases could interfere with target binding. austinpublishinggroup.com A common and effective strategy involves the conjugation of cell-penetrating peptides (CPPs), such as arginine-rich peptides, to one end of the PMO. biosynth.comnih.govnih.gov This creates a peptide-PMO conjugate (PPMO) with significantly enhanced ability to cross cell membranes and reach its intracellular RNA target. nih.govresearchgate.net

Another emerging PSM approach involves altering the charge of the PMO backbone itself. For instance, introducing positively charged piperazine groups at select positions on the phosphorodiamidate linkage can enhance the PMO's ability to inhibit translation in vitro. nih.gov This modification, termed PMO+, demonstrates that even subtle changes to the backbone can yield substantial improvements in efficacy. nih.gov

Further functionalization can be achieved by introducing reactive groups like primary amines or carboxyl groups at the termini. austinpublishinggroup.com These "handles" allow for the subsequent attachment of a wide variety of molecules, including fluorophores for tracking or other targeting ligands, through well-established bioconjugation chemistries. austinpublishinggroup.comresearchgate.net The use of the O6-(p-nitrophenethyl) protecting group on the guanine monomer during synthesis is critical, as its stability and specific removal conditions ensure that the guanine base remains intact and does not interfere with the subsequent PSM reactions performed on the fully assembled oligomer.

| Modification Strategy | Attached Moiety/Chemical Change | Purpose of Modification | Example Application |

|---|---|---|---|

| Peptide Conjugation (PPMO) | Cell-Penetrating Peptides (e.g., arginine-rich peptides). biosynth.comnih.gov | Enhance cellular uptake and bioavailability. nih.govnih.gov | Improving antiviral efficacy of PMOs against Ebola virus. nih.govnih.gov |

| Backbone Charge Modification (PMO+) | Introduction of positively charged piperazine moieties. nih.gov | Increase potency and enhance interaction with cellular components. nih.gov | Boosting the inhibition of viral protein translation. nih.gov |

| Terminal Functionalization | Fluorophores (e.g., Cy5), Biotin. researchgate.net | Enable visualization, tracking, and purification of PMOs. | Fluorescent labeling for studying intracellular distribution. researchgate.net |

| Nanoparticle Encapsulation | Encapsulation within liposomes or polymeric nanoparticles. biosynth.com | Protect PMO from degradation and improve targeted delivery. biosynth.com | Enhancing knockdown of gene expression in mouse models. biosynth.com |

| Terminal Amine/Carboxyl Group | Introduction of reactive -NH2 or -COOH groups. austinpublishinggroup.com | Provide a site for further, custom conjugation reactions. austinpublishinggroup.com | Creating a versatile platform for attaching custom-designed molecules. |

Q & A

Basic Research Questions

Q. How to design Morpholino O6-(p-nitrophenethyl) G Monomer for specific gene targeting in developmental studies?

- Methodological Answer :

- Target Selection : Prioritize regions near the mRNA start codon or splice junctions. Use tools like Gene Tools’ free design service to ensure specificity and avoid homologous off-target sequences .

- Oligo Length : Use 25-mer Morpholinos, as longer sequences improve binding affinity and steric blocking efficiency .

- Validation : Include a 5-base mismatch control Morpholino to distinguish antisense effects from non-specific interactions .

- mRNA Structure : Analyze secondary structures using computational tools (e.g., mFold) to avoid inaccessible regions .

Q. What are effective delivery methods for Morpholino monomers in cell cultures and model organisms?

- Methodological Answer :

- Scrape-Loading : For adherent cells, scrape-loading delivers Morpholinos at 0.1–1 µM concentrations, achieving 56–85% gene inhibition in HeLa cells .

- Microinjection : In zebrafish embryos, inject 1–2 nL of 0.5–1 mM Morpholino solution into the yolk or blastomeres. Co-inject with tp53 Morpholino to suppress off-target apoptosis .

- Electroporation : Optimize voltage and pulse duration for tissues with extracellular matrix barriers.

Q. What experimental controls are critical to validate Morpholino specificity?

- Methodological Answer :

- Rescue Experiments : Co-inject wild-type mRNA to reverse the Morpholino-induced phenotype .

- Dose-Response : Test multiple oligo concentrations; true antisense effects should correlate with dose .

- Orthogonal Validation : Confirm results with CRISPR/Cas9 knockdown or small-molecule inhibitors .

Advanced Research Questions

Q. How can researchers synthesize Morpholino monomers with modifications like O6-(p-nitrophenethyl) for enhanced stability?

- Methodological Answer :

- Phosphorodiamidate Chemistry : Use Trityl/Fmoc-protected monomers in solid-phase synthesis. The O6-(p-nitrophenethyl) group is introduced via phosphoramidite coupling to improve nuclease resistance .

- Purification : Employ reverse-phase HPLC with acetonitrile/water gradients (e.g., 10–60% over 30 minutes) .

- Photocaging : Incorporate caged monomers (e.g., nitrobenzyl groups) for spatiotemporal activation via 365 nm UV light .

Q. How should researchers address contradictory data arising from Morpholino experiments?

- Methodological Answer :

- Off-Target Analysis : Use RNA-seq to identify unintended mRNA binding. For example, a Morpholino targeting tbx16 in zebrafish may inadvertently block ntla .

- Phenotypic Consistency : Compare results across multiple independent oligos targeting the same gene .

- Cell-Type Specificity : In mosaic tissues, validate delivery efficiency via fluorescence-tagged Morpholinos .